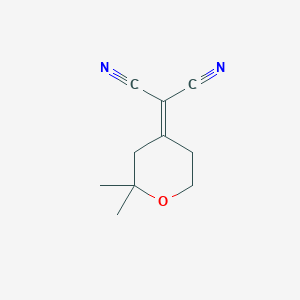
2-(2,2-Dimethyltetrahydro-4H-pyran-4-ylidene)malononitrile
Descripción general
Descripción
2-(2,2-Dimethyltetrahydro-4H-pyran-4-ylidene)malononitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
NMR Chemical Shifts and Molecular Design : Park et al. (2011) investigated the (1)H NMR chemical shifts of organic dyes, including derivatives of malononitrile. They computed the shifts theoretically and evaluated intramolecular rotational barriers and ring currents, providing insights useful for molecular design (Park, Won, Lee, & Kim, 2011).
Two-Photon Absorption Properties : Zhao et al. (2007) synthesized malononitrile derivatives and investigated their photophysical characteristics, including two-photon absorption properties. This research is significant for developing materials with specific optical applications (Zhao, Xiao, Wu, & Fang, 2007).
Organic Light-Emitting Diodes (OLEDs) : Zarins et al. (2011) synthesized derivatives of malononitrile for use in OLEDs. They studied the spectral properties of these compounds, which are crucial for the development of efficient OLED materials (Zarins, Jubels, & Kokars, 2011).
Chemosensors for Low pH Values : Kim et al. (2014) designed and synthesized a chemosensor based on a malononitrile derivative for detecting low pH values. This sensor exhibited a pH-dependent ratiometric absorption property, crucial for pH sensing applications (Kim, Kim, & Kim, 2014).
Synthesis of Functionalized Analogues of Chromophores : Belikov et al. (2018) developed a method for synthesizing novel functionalized analogs of tricyanofuran-containing chromophores, which are significant in the field of push-pull chromophores (Belikov, Fedoseev, Ievlev, & Ershov, 2018).
Electroluminescence and Photovoltaic Properties : Lee et al. (2010) focused on the electroluminescence and photovoltaic properties of devices and solar cells incorporating 2-pyran-4-ylidene-malononitrile conjugated polymers. This study is relevant for improving the performance of light-emitting devices and solar cells (Lee, Park, Kim, Kim, & Yoon, 2010).
Propiedades
IUPAC Name |
2-(2,2-dimethyloxan-4-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)5-8(3-4-13-10)9(6-11)7-12/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYIZEQPYZCEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C#N)C#N)CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495333 | |
| Record name | (2,2-Dimethyloxan-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65413-43-6 | |
| Record name | (2,2-Dimethyloxan-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)





